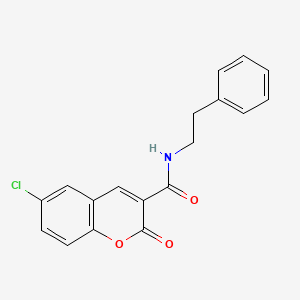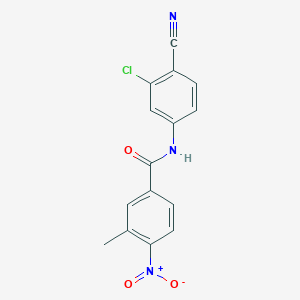
1-(phenylsulfonyl)-N'-(3-pyridinylmethylene)-3-piperidinecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(phenylsulfonyl)-N'-(3-pyridinylmethylene)-3-piperidinecarbohydrazide is a chemical compound that has been used in scientific research for its potential therapeutic applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In
Mécanisme D'action
The mechanism of action of 1-(phenylsulfonyl)-N'-(3-pyridinylmethylene)-3-piperidinecarbohydrazide is not fully understood. Studies have suggested that it may inhibit the activity of certain enzymes involved in cell growth and proliferation, leading to the inhibition of cancer cell growth. It may also disrupt the cell membrane of fungi and viruses, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 1-(phenylsulfonyl)-N'-(3-pyridinylmethylene)-3-piperidinecarbohydrazide can affect various biochemical and physiological processes in cells. It has been found to induce apoptosis in cancer cells, leading to their death. It can also inhibit the growth of fungi and viruses, leading to their death. In addition, it has been found to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(phenylsulfonyl)-N'-(3-pyridinylmethylene)-3-piperidinecarbohydrazide in lab experiments is its potential therapeutic applications. It has been found to have anticancer, antifungal, and antiviral activity, making it a potential candidate for drug development. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
Future research on 1-(phenylsulfonyl)-N'-(3-pyridinylmethylene)-3-piperidinecarbohydrazide could focus on its potential therapeutic applications, including its use as an anticancer, antifungal, and antiviral agent. Studies could also explore its mechanism of action in more detail, as well as its biochemical and physiological effects. Further research could also focus on improving the synthesis method of this compound and increasing its solubility in water for use in laboratory experiments.
Méthodes De Synthèse
1-(phenylsulfonyl)-N'-(3-pyridinylmethylene)-3-piperidinecarbohydrazide has been synthesized using various methods, including the reaction between 3-pyridinecarboxaldehyde, piperidine, and phenylsulfonyl hydrazide. The reaction is carried out using various solvents and reagents, and the product is purified using column chromatography. The yield of the product varies depending on the reaction conditions used.
Applications De Recherche Scientifique
1-(phenylsulfonyl)-N'-(3-pyridinylmethylene)-3-piperidinecarbohydrazide has been studied for its potential therapeutic applications, including its use as an anticancer agent, antifungal agent, and antiviral agent. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. It has also been found to have antifungal activity against various fungal strains and antiviral activity against the influenza virus.
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-N-[(E)-pyridin-3-ylmethylideneamino]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c23-18(21-20-13-15-6-4-10-19-12-15)16-7-5-11-22(14-16)26(24,25)17-8-2-1-3-9-17/h1-4,6,8-10,12-13,16H,5,7,11,14H2,(H,21,23)/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDALLKZVSGELW-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)NN=CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)N/N=C/C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(phenylsulfonyl)-N'-[(E)-pyridin-3-ylmethylidene]piperidine-3-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-{[2-(4-bromophenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5694069.png)

![2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5694080.png)
![1'-(2-ethoxybenzyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5694091.png)

![2-{[4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5694099.png)
![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}propanamide](/img/structure/B5694104.png)
![N-(4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)-N-methylacetamide](/img/structure/B5694106.png)
![3-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5694112.png)
![N'-[4-(methylthio)benzylidene]-2-(4-thiomorpholinyl)acetohydrazide](/img/structure/B5694118.png)
![N-(4-{2-[(4,6-dihydroxy-2-pyrimidinyl)thio]acetyl}phenyl)acetamide](/img/structure/B5694149.png)
![1-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B5694157.png)